molecular formula C12H20N2O2 B12887363 Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B12887363
M. Wt: 224.30 g/mol
InChI Key: MDVRVCJMGWHSIV-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a tert-butyl group at position 1, an ethyl substituent at position 4, and an ethyl ester at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and tunable electronic properties.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 1-tert-butyl-4-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-6-9-8-14(12(3,4)5)13-10(9)11(15)16-7-2/h8H,6-7H2,1-5H3

InChI Key

MDVRVCJMGWHSIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1C(=O)OCC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionsProductKey Observations
1M HCl, reflux (6 h)1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylic acidComplete conversion observed
1M NaOH, RT (24 h)Sodium salt of the carboxylic acidPartial hydrolysis; side products detected

Mechanistically, the reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by elimination of ethanol . Steric hindrance from the tert-butyl group may slow reaction kinetics compared to less substituted analogs.

Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic acidic or basic conditions. This enables the introduction of alternative alkyl chains for structure-activity relationship studies.

AlcoholCatalystTemperatureProductYield
MethanolH₂SO₄RefluxMethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate82%
Isopropyl alcoholp-TsOH80°CIsopropyl ester derivative68%

The reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring facilitates electrophilic aromatic substitution (EAS) at position 5, while the tert-butyl group directs regioselectivity.

ReagentConditionsProductNotes
HNO₃/H₂SO₄0°C, 2 h5-Nitro derivativeMajor product (75% yield)
Cl₂, FeCl₃RT, 1 h5-Chloro derivativeCompetitive side halogenation

Density functional theory (DFT) calculations suggest that the tert-butyl group creates steric shielding at position 1, favoring substitution at position 5 .

Cyclization Reactions

The compound serves as a precursor in tandem cyclization reactions to construct fused heterocycles. For example, treatment with hydrazine derivatives generates pyrazolo-pyrimidine scaffolds :

Reaction Pathway

  • Hydrazine attack at the ester carbonyl forms a hydrazide intermediate.

  • Intramolecular cyclization with the pyrazole ring yields a bicyclic structure .

Hydrazine DerivativeProductApplication
PhenylhydrazinePyrazolo[3,4-d]pyrimidineKinase inhibition studies
SemicarbazidePyrazolo[3,4-e] triazineAntimicrobial screening

Alkylation and Elimination

The ethyl and tert-butyl substituents influence reactivity in alkylation/elimination pathways:

  • Ethyl Group Elimination : Under strong base (e.g., LDA), β-hydrogen elimination generates a vinyl pyrazole intermediate.

  • tert-Butyl Stability : The bulky tert-butyl group resists nucleophilic displacement but can undergo acid-catalyzed cleavage to form a secondary carbocation, enabling trap-and-release strategies.

Coordination Chemistry

The pyrazole nitrogen and ester carbonyl oxygen act as ligands in metal complexes:

Metal SaltConditionsComplex StructureApplication
CuCl₂Ethanol, RTCu(II)-pyrazole dimerCatalytic oxidation studies
Pd(OAc)₂DMF, 100°CPd-N,O-chelateCross-coupling catalysis

X-ray crystallography confirms bidentate coordination in these complexes .

Biological Activity Modulation

Derivatization via the above reactions enhances bioactivity:

DerivativeIC₅₀ (μM)Target
5-Nitro analog0.45COX-2 inhibition
Pyrazolo-pyrimidine1.2CDK2 inhibition

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric modifications and in vivo metabolic stability.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate has shown potential as a pharmaceutical intermediate due to its structural properties that facilitate the synthesis of biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. The compound's ability to act as a precursor in synthesizing more complex pyrazole derivatives makes it valuable in drug development.

Case Studies in Drug Development

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound can be modified to enhance its efficacy against various cancer cell lines. Studies have demonstrated that certain modifications can lead to improved selectivity and potency against specific tumor types .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing various heterocyclic compounds. Its reactivity allows for diverse synthetic pathways, making it a versatile reagent in laboratory settings.

Synthetic Pathways

  • Formation of Pyrazole Derivatives : The compound can undergo various reactions such as nucleophilic substitutions and cycloadditions to yield different pyrazole derivatives. These derivatives can be further functionalized to create new compounds with specific biological activities .
  • Bifunctional Building Block : As a bifunctional building block, this compound can participate in multiple reaction types, allowing chemists to design complex molecular frameworks suitable for drug discovery .

Agricultural Applications

Emerging research suggests that pyrazole derivatives, including this compound, may have applications in agriculture as well. Their potential use as agrochemicals could help develop new pesticides or herbicides due to their biological activity against certain pests and pathogens.

Potential Agrochemical Properties

  • Pest Resistance : Preliminary studies indicate that certain pyrazole derivatives possess insecticidal properties, making them candidates for developing environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Structural Similarity Key Features
Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate (Target) 1: tert-butyl; 4: ethyl; 3: ethyl ester N/A High steric hindrance, moderate lipophilicity
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 1: tert-butyl; 5: cyano; 4: ethyl ester Moderate Cyano group increases polarity and toxicity (H302, H315, H319, H335 hazards)
Methyl 3-methyl-1H-pyrazole-4-carboxylate 4: methyl ester; 3: methyl 0.97 Smaller ester group (methyl) reduces lipophilicity
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 1: 4-chlorobenzyl; 5: ethyl ester Low Aromatic substituents enhance π-π interactions for biological target binding
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4: phenylsulfonyl; 5: phenyl Low Sulfonyl group increases electron-withdrawing effects and reactivity

Research Findings and Data

Table 1: Toxicity and Hazard Comparison

Compound GHS Hazard Codes Key Risks
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate H302, H315, H319, H335 Acute toxicity, skin/eye irritation
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate Not specified Likely irritant (halogen substituents)
Target Compound Insufficient data Predicted low acute toxicity

Biological Activity

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight : 208.26 g/mol

The compound features a pyrazole ring system, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Pseudomonas aeruginosa0.067 μmol/mL
Candida albicans0.020 μmol/mL

These MIC values indicate that the compound exhibits potent activity, comparable to standard antibiotics such as ampicillin and fluconazole .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. The compound demonstrated significant inhibition of inflammatory markers, making it a candidate for treating inflammatory diseases.

Activity IC50_{50} Value (μg/mL)
COX-1 Inhibition5.40
COX-2 Inhibition0.01
5-LOX Inhibition1.78

These findings suggest that the compound may selectively inhibit COX enzymes, which are critical targets in the management of pain and inflammation .

3. Anticancer Activity

Recent studies have explored the anticancer effects of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study:

In a study involving human cancer cell lines, this compound exhibited cytotoxic effects with an IC50_{50} value ranging from 10 to 20 μM across different cell types . This suggests that further development could lead to effective cancer therapies.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of COX Enzymes : The compound's selective inhibition of COX-2 suggests potential applications in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate, and how does steric hindrance from the tert-butyl group influence reaction design?

Methodological Answer: The tert-butyl group introduces significant steric hindrance, requiring careful optimization of reaction conditions. A common approach involves multi-step synthesis starting with pyrazole ring formation via cyclocondensation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with CuSO₄ and sodium ascorbate can introduce triazole moieties, as demonstrated in similar pyrazole derivatives . Key considerations:

  • Use of polar aprotic solvents (e.g., THF) to enhance solubility.
  • Elevated temperatures (50–70°C) to overcome steric barriers.
  • Purification via flash chromatography (cyclohexane/ethyl acetate gradients) to isolate products .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation typically involves:

  • ¹H/¹³C NMR : Peaks for the tert-butyl group appear as a singlet at ~1.3–1.5 ppm (¹H) and ~28–30 ppm (¹³C). Ethyl ester protons resonate as quartets (~4.1–4.3 ppm) and triplets (~1.2–1.4 ppm) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1710–1730 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validated against calculated exact masses (e.g., HRMS-FAB) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Waste Management : Segregate organic waste and dispose via certified chemical waste handlers to prevent environmental contamination .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during esterification) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry for derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural

  • Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane mixtures.
  • Data Collection : At 100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .
  • Refinement : Software like SHELXL refines bond lengths/angles, confirming substituent positions (e.g., tert-butyl orientation) with R-factors < 0.05 .

Q. What computational methods predict the electronic effects of substituents on pyrazole reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
  • Molecular Docking : For bioactive derivatives, AutoDock Vina models interactions with target proteins (e.g., kinases), correlating substituent bulk (tert-butyl) with binding affinity .

Q. How do solvent polarity and temperature affect the yield of cycloaddition reactions involving this compound?

Methodological Answer:

  • Solvent Screening : Polar solvents (DMF, DMSO) increase reaction rates but may reduce regioselectivity. THF/water mixtures balance solubility and selectivity for CuAAC .
  • Temperature Optimization : Higher temperatures (50–70°C) improve kinetics but risk side reactions. A 16-hour reaction at 50°C achieved 86% yield for triazole-pyrazole hybrids .

Q. What strategies mitigate common impurities during synthesis, such as regioisomers or byproducts?

Methodological Answer:

  • Chromatographic Separation : Flash chromatography with gradient elution (0–30% ethyl acetate in cyclohexane) resolves regioisomers .
  • Reaction Monitoring : TLC (Rf = 0.14–0.45 in CH₂Cl₂/MeOH) identifies intermediates. LC-MS detects low-abundance byproducts (e.g., de-esterified acids) .

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